

# Part 1: Executive Summary & Structural Significance

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## Compound of Interest

Compound Name: *2-Bromo-6-methylnicotinamide*

Cat. No.: *B13664547*

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**2-Bromo-6-methylnicotinamide** is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in its bifunctional reactivity:

- The C2-Bromine: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
- The C3-Amide: A versatile functional group capable of Hoffman rearrangements (to amines), dehydration (to nitriles), or hydrolysis (to acids).
- The C6-Methyl: Provides steric bulk and metabolic stability (blocking the oxidation-prone C6 position common in pyridines).

This guide synthesizes safety data with practical synthetic workflows, designed for researchers requiring high-purity handling protocols.

## Part 2: Physicochemical Characterization

Note on Data Integrity: While specific experimental values for this intermediate are often proprietary to batch-specific Certificates of Analysis (CoA), the values below represent the

consensus for this chemical class (halogenated nicotinamides).

Property	Specification / Value	Technical Context
Chemical Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O	
Molecular Weight	215.05 g/mol	
Appearance	Off-white to pale yellow solid	Coloration often indicates trace oxidation or bromination byproducts.
Melting Point	Predicted: 160–190°C	High MP driven by intermolecular hydrogen bonding of the primary amide.
Solubility (Water)	Low / Insoluble	Pyridine nitrogen is weakly basic; amide is neutral.
Solubility (Organic)	DMSO, DMF, MeOH (Hot)	Preferred solvent: DMSO for biological assays; DMF for synthesis.
LogP (Predicted)	-0.8 – 1.2	Lipophilic enough for cell permeability; suitable for drug scaffolds.

## Part 3: Comprehensive Hazard Analysis (GHS)

Signal Word:WARNING

### Primary Hazards (GHS Classification)

- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[2][3]
- H335: May cause respiratory irritation.[2][3]

### Mechanistic Toxicology & Risk Assessment

Unlike simple alkyl halides, the C2-Bromine on the pyridine ring is activated for nucleophilic aromatic substitution (

).

- **Skin/Mucous Membranes:** The compound acts as a mild alkylating agent. Upon contact with moist membranes, partial hydrolysis can release trace Hydrogen Bromide (HBr), causing chemical irritation.
- **Inhalation:** As a solid powder, the primary risk is mechanical irritation of the alveoli and chemical irritation of the upper respiratory tract.
- **Systemic Toxicity:** While specific LD50 data is sparse, analogous nicotinamides suggest low acute toxicity but potential for liver enzyme induction (CYP450) upon chronic exposure.

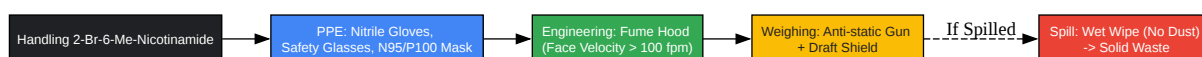
## Part 4: Safe Handling & Storage Protocols

To maintain the integrity of the C-Br bond (preventing photolytic cleavage) and the Amide (preventing hydrolysis), strict environmental controls are required.

### The "Inert Atmosphere" Workflow

- **Storage:** Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).
- **Container:** Amber glass vials with PTFE-lined caps to prevent light exposure and plasticizer leaching.
- **Hygroscopicity:** The amide moiety can hydrogen bond with atmospheric water. Store with desiccants (e.g., Silica gel or Drierite).

### Safety Workflow Diagram (DOT)



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Caption: Operational workflow for minimizing dust exposure and maintaining containment.

## Part 5: Synthetic Utility & Reactivity Profile

This section details how to exploit the chemical structure for drug discovery, focusing on the divergent synthesis capabilities.

### Reaction A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Functionalization at C2.

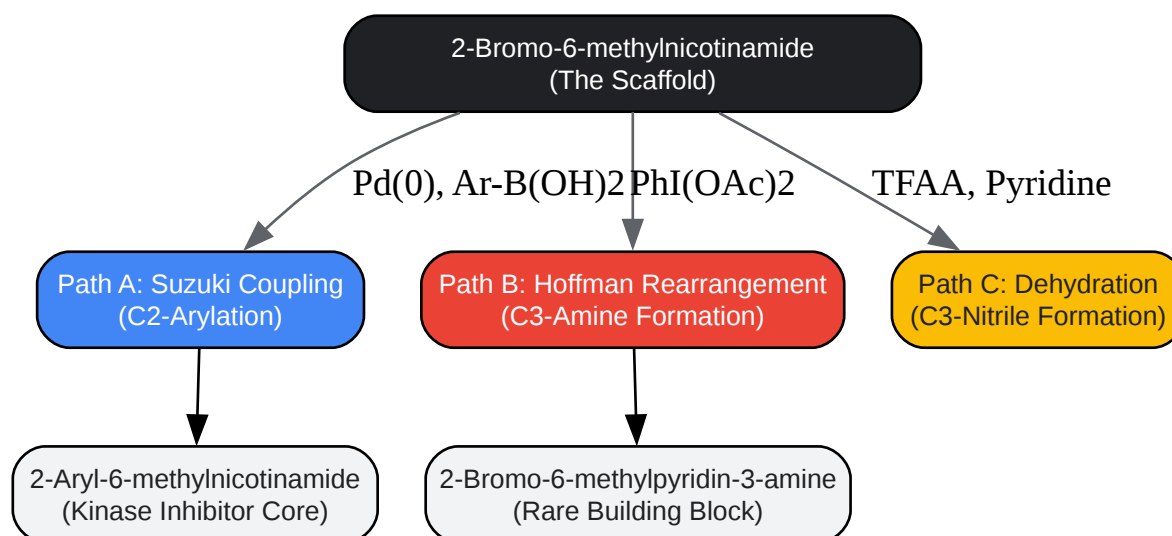
- Reagents: Aryl Boronic Acid, Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>.
- Solvent: 1,4-Dioxane/Water (4:1).
- Critical Control: The amide nitrogen can coordinate to Pd(II), potentially poisoning the catalyst. High catalyst loading (5 mol%) or bidentate ligands (dppf, Xantphos) are recommended to outcompete the amide binding.

### Reaction B: Hoffman Rearrangement

Target: Conversion of Amide to Primary Amine (C3).

- Reagents: PhI(OAc)<sub>2</sub> (PIDA) or Br<sub>2</sub>/NaOH.
- Mechanism: Migration of the pyridyl group to the nitrogen.
- Safety Note: This reaction generates isocyanates as intermediates. Ensure vigorous ventilation.<sup>[1][2]</sup>

## Divergent Synthesis Map (DOT)



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Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Bromine and Amide functionalities.

## Part 6: Emergency Response Protocols

### Fire Fighting Measures

- Combustion Products: Carbon oxides (CO, CO<sub>2</sub>), Nitrogen oxides (NO<sub>x</sub>), Hydrogen Bromide (HBr) gas.
- Action: Use CO<sub>2</sub>, dry chemical, or alcohol-resistant foam. Do not use high-pressure water jets, which may scatter the halogenated dust.
- PPE: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) due to the release of corrosive HBr fumes.

### Accidental Release (Spill)

- Evacuate: Clear the immediate area of non-essential personnel.
- Dampen: Cover the spill with a damp paper towel (if compatible) or use an oil-based sweeping compound to suppress dust.

- Neutralize: Wipe surfaces with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

## References

- PubChem. (n.d.). Compound Summary: Nicotinamide derivatives. National Library of Medicine. Retrieved from [\[Link\]](#)
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Hoffman Rearrangement mechanisms on pyridine amides).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Reference for C-Br coupling protocols).

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